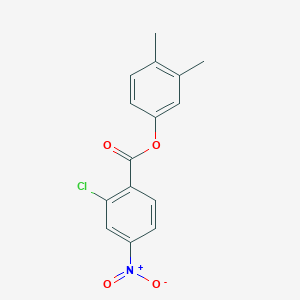

![molecular formula C13H8ClF3N2O B5503531 N-[4-chloro-3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5503531.png)

N-[4-chloro-3-(trifluoromethyl)phenyl]nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]nicotinamide and related compounds often involves routes that cater to introducing or modifying the trifluoromethyl group. The literature reveals a variety of synthetic approaches used for the incorporation of the N-CF3 motif into heterocycles, demonstrating the motif's potential to enhance metabolic stability, lipophilicity, and permeability compared with their N-CH3 counterparts. These synthetic methodologies are crucial for developing new compounds with enhanced properties for use in pharmaceuticals and agrochemical industries (Lei et al., 2023).

科学的研究の応用

Herbicidal Activity and SAR Study

Nicotinamide derivatives have been investigated for their potential as herbicides. A study on the synthesis, crystal structure, herbicidal activity, and structure-activity relationships (SAR) of novel N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid revealed some compounds exhibited excellent herbicidal activity against certain plant species. This research paves the way for the development of new herbicides targeting monocotyledonous weeds (Chen Yu et al., 2021).

Clinical Care and Dermatology

Nicotinamide, the amide form of vitamin B3 (niacin), is involved in cellular energy metabolism impacting physiology and oxidative stress. It has been identified as a robust cytoprotectant in various disorders, including immune dysfunction, diabetes, and aging-related diseases. Its influence on multiple cellular survival and death pathways offers potential for therapeutic strategies across multiple disease entities (K. Maiese et al., 2009).

Anticancer Applications

Research into N-phenyl nicotinamides has discovered them as a new class of potent inducers of apoptosis in cancer cells. This discovery is significant for cancer therapy, as it provides a foundation for developing new anticancer agents based on nicotinamide derivatives (S. Cai et al., 2003).

Supramolecular Chemistry

Nicotinamide has been used as a supramolecular reagent in synthesizing copper(II) chlorobenzoate complexes with nicotinamide. These studies contribute to the understanding of coordination chemistry and the design of supramolecular structures, potentially influencing materials science and nanotechnology applications (J. Halaška et al., 2013).

Metabolomics and Cancer Cell Metabolism

A metabolomics analysis on the metabolic effects of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibition on human cancer cells showed significant changes in amino acid metabolism and the purine and pyrimidine metabolism. This research highlights the role of nicotinamide in cellular metabolism and its potential as a target for cancer therapy (V. Tolstikov et al., 2014).

将来の方向性

特性

IUPAC Name |

N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClF3N2O/c14-11-4-3-9(6-10(11)13(15,16)17)19-12(20)8-2-1-5-18-7-8/h1-7H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDKYDPBMZLPSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(4-ethoxybenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5503459.png)

![5-chloro-N-1,9-dioxaspiro[5.5]undec-4-yl-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B5503464.png)

![2-{[(2-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate](/img/structure/B5503470.png)

![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4,6-pyrimidinediol](/img/structure/B5503503.png)

![2-methyl-4-(3-{[4-(3-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5503509.png)

![7-[(3-fluoro-6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5503515.png)

![methyl 3-[(4-morpholinylacetyl)amino]benzoate](/img/structure/B5503523.png)

![N-[(5-methyl-2-pyrazinyl)methyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide dihydrochloride](/img/structure/B5503543.png)

![1-(3-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5503560.png)

![1-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indazole](/img/structure/B5503566.png)